molecular formula C25H22N4O5 B7709982 4-{2-[2-Ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamido}benzamide

4-{2-[2-Ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamido}benzamide

Cat. No.: B7709982
M. Wt: 458.5 g/mol
InChI Key: BOZSGJBVSAAPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[2-Ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamido}benzamide is a complex organic compound that features a unique structure combining an oxadiazole ring, phenyl groups, and an acetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-Ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamido}benzamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Etherification: The ethoxy group is introduced via an etherification reaction, often using an alkyl halide and a base.

    Amidation: The acetamido linkage is formed by reacting an amine with an acyl chloride or anhydride.

    Coupling: The final step involves coupling the oxadiazole-containing intermediate with the acetamido-substituted benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenyl groups can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: The oxadiazole ring and other functional groups can be reduced under specific conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl groups might yield quinones, while reduction of the oxadiazole ring could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Industry: It could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-{2-[2-Ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamido}benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring and phenyl groups could facilitate binding to hydrophobic pockets in proteins, while the acetamido linkage might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[2-Ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamido}benzoic acid
  • 4-{2-[2-Ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamido}benzylamine

Uniqueness

What sets 4-{2-[2-Ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenoxy]acetamido}benzamide apart is its combination of an oxadiazole ring with phenyl groups and an acetamido linkage. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or unique electronic properties useful in materials science.

Properties

IUPAC Name

4-[[2-[2-ethoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5/c1-2-32-21-14-18(24-28-25(34-29-24)17-6-4-3-5-7-17)10-13-20(21)33-15-22(30)27-19-11-8-16(9-12-19)23(26)31/h3-14H,2,15H2,1H3,(H2,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZSGJBVSAAPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.